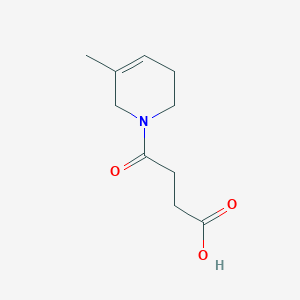
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a bromine atom and a pyridine ring.
作用机制
The exact mechanism of action of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in cancer, neurological disorders, and antimicrobial activity needs to be further elucidated to optimize its therapeutic potential.
3. Structure-Activity Relationship: The structure-activity relationship of this compound needs to be further studied to identify more potent derivatives and optimize its activity.
4. Formulation Development: The formulation of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine needs to be optimized for its delivery and bioavailability.
Conclusion
In conclusion, 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its therapeutic potential and reduce toxicity.
实验室实验的优点和局限性
The advantages of using 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in lab experiments are that it exhibits potent activity against various cancer cell lines, microbial strains, and neurological disorders. It is also relatively easy to synthesize and purify.
The limitations of using this compound in lab experiments are that it requires specific conditions such as elevated temperatures and the use of a base for its synthesis. It also has limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for the research and development of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine. Some of the potential areas of research are discussed below.
1. Drug Development: This compound has shown significant potential in the development of drugs for cancer, neurological disorders, and antimicrobial agents. Further research is needed to optimize its pharmacokinetic properties and reduce toxicity.
2.
合成方法
The synthesis of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine involves the reaction of 5-methyl-3,6-dihydro-2H-pyridin-1-amine with 2,4,5-tribromo-3-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
科学研究应用
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.
1. Cancer Research: 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been shown to exhibit potent anticancer activity against various cancer cell lines. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neurological Disorders: This compound has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It acts as an acetylcholinesterase inhibitor and prevents the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
3. Antimicrobial Activity: 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has also been shown to exhibit potent antimicrobial activity against various microbial strains. It inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and inhibiting their protein synthesis.
属性
IUPAC Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVCBWIBRDPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)

![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
